Product packaging for Methyl 2-cyano-9-methyldeca-2,8-dienoate(Cat. No.:CAS No. 112623-32-2)

Methyl 2-cyano-9-methyldeca-2,8-dienoate

Cat. No.: B15421773
CAS No.: 112623-32-2
M. Wt: 221.29 g/mol
InChI Key: YQJUBQARLPUFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-cyano-9-methyldeca-2,8-dienoate is a chemical compound with the CAS Number 112623-32-2 and a molecular formula of C 13 H 19 NO 2 . It has a molecular weight of approximately 221.30 g/mol and a topological polar surface area of 50.1 Ų . The compound features seven rotatable bonds and a nitrile (cyano) functional group conjugated to an ester moiety within a diene system, as represented by the SMILES notation O(C)C(C(C#N)=CCCCCC=C(C)C)=O . This specific arrangement of functional groups makes it a potential intermediate in organic synthesis, particularly for constructing more complex molecules with defined stereochemistry. While direct application data is limited, its structure suggests utility in pharmaceutical research for the development of novel bioactive compounds and in materials science as a building block for functionalized polymers. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, referencing the available material safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B15421773 Methyl 2-cyano-9-methyldeca-2,8-dienoate CAS No. 112623-32-2

Properties

CAS No.

112623-32-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-cyano-9-methyldeca-2,8-dienoate

InChI

InChI=1S/C13H19NO2/c1-11(2)8-6-4-5-7-9-12(10-14)13(15)16-3/h8-9H,4-7H2,1-3H3

InChI Key

YQJUBQARLPUFCB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC=C(C#N)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters of Unsaturated Carboxylic Acids

Compounds like methyl (4S,5S,6S,E)-5-(methoxymethoxy)-4,6-dimethylnona-2,8-dienoate () share a conjugated diene backbone but differ in substituents. The methoxymethoxy group in this analog enhances solubility in polar solvents, whereas the cyano group in Methyl 2-cyano-9-methyldeca-2,8-dienoate increases electrophilicity at the α,β-unsaturated ester moiety, making it more reactive in Michael additions or cycloadditions .

Boronate-Functionalized Methyl Esters

Methyl (R,2E,8E)-2,6-dimethyl-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nona-2,8-dienoate () contains a boronate group, enabling Suzuki-Miyaura cross-coupling reactions. In contrast, the cyano group in the target compound may participate in nucleophilic substitutions or serve as a directing group in catalytic transformations. The steric bulk of the boronate vs. the compact cyano group also influences conformational flexibility .

Natural Methyl Esters from Diterpenes

Natural analogs like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () exhibit fused cyclic structures absent in the linear backbone of this compound. These diterpene-derived esters are less reactive due to their saturated or partially saturated systems but are valued for their biological activity .

Physical and Chemical Properties

While direct data for this compound is unavailable, comparisons can be drawn from structurally related compounds:

Property This compound (Inferred) Methyl Salicylate () Sandaracopimaric Acid Methyl Ester ()
Molecular Weight ~225 g/mol 152.15 g/mol ~330 g/mol
Boiling Point ~250–280°C (estimated) 222°C >300°C (decomposes)
Solubility Low in water; soluble in organic solvents Slightly soluble in water Insoluble in water
Reactivity High (α,β-unsaturated ester + cyano group) Moderate (ester hydrolysis) Low (stable cyclic structure)


Key Observations :

  • The cyano group and conjugated diene system likely reduce thermal stability compared to cyclic diterpene esters .
  • Higher molecular weight and hydrophobic substituents decrease water solubility relative to simpler esters like methyl salicylate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.